molecular formula C16H14N2O6 B11016493 4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate

4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate

Cat. No.: B11016493
M. Wt: 330.29 g/mol
InChI Key: DBVYKQQHNCXVQA-UHFFFAOYSA-N
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Description

4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an anilino carbonyl group attached to a phenyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-5-aminoaniline derivatives.

Scientific Research Applications

4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and anilino groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitroaniline: Shares the nitro and methoxy groups but lacks the phenyl acetate moiety.

    4-Methoxy-2-nitroaniline: Similar structure but different positioning of functional groups.

    Phenyl acetate derivatives: Compounds with similar ester functional groups but different substituents.

Uniqueness

4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14N2O6/c1-10(19)24-13-6-3-11(4-7-13)16(20)17-14-9-12(18(21)22)5-8-15(14)23-2/h3-9H,1-2H3,(H,17,20)

InChI Key

DBVYKQQHNCXVQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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